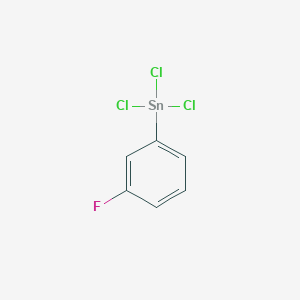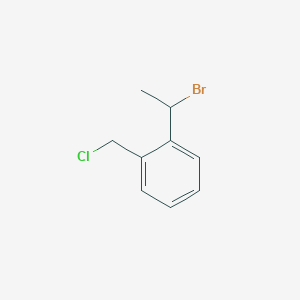
1-(1-Bromoethyl)-2-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoethyl)-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-bromoethane, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and recrystallization steps to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromoethyl and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: New aromatic halides or alcohols.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons.
Applications De Recherche Scientifique
1-(1-Bromoethyl)-2-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials through controlled radical polymerization.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoethyl)-2-(chloromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which then loses a proton to regenerate the aromatic system. This mechanism is facilitated by the presence of electron-withdrawing halogen groups, which stabilize the intermediate .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethyl group.
1-(1-Bromoethyl)benzene: Lacks the chloromethyl group.
2-(Chloromethyl)benzene: Lacks the bromoethyl group.
Propriétés
Numéro CAS |
64449-66-7 |
|---|---|
Formule moléculaire |
C9H10BrCl |
Poids moléculaire |
233.53 g/mol |
Nom IUPAC |
1-(1-bromoethyl)-2-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
Clé InChI |
YUVNYOZVEDMWDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


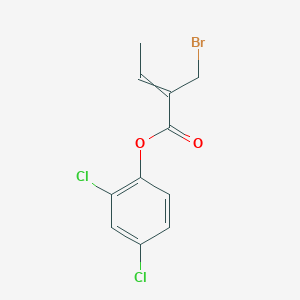
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
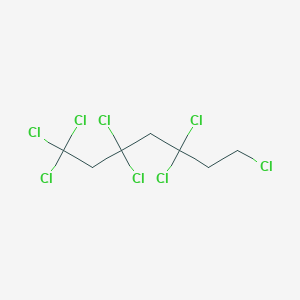
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
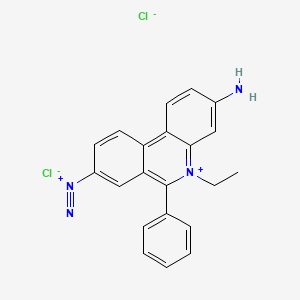
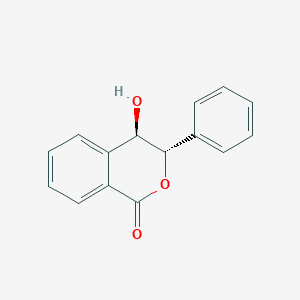

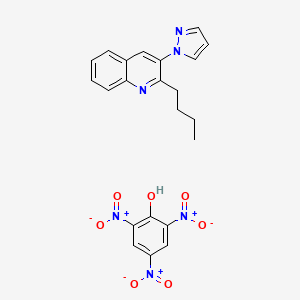
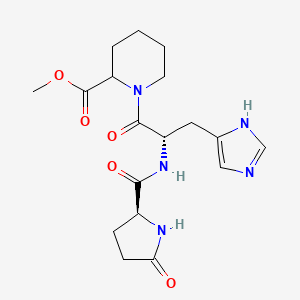
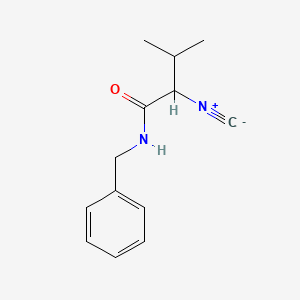
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

